2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Overview
Description
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide is a complex organic compound with a molecular formula of C16H22BrNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an appropriate phenol derivative, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The ethoxy group is then introduced via an etherification reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deaminated products.
Scientific Research Applications
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethoxyphenoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-[(cyclopentylamino)methyl]phenol
- 2-Bromo-4-[(cyclopentylamino)methyl]-6-methoxyphenoxyacetamide
- 2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxypropanol
Uniqueness
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, differentiates it from other similar compounds and may contribute to its enhanced solubility and reactivity.
Properties
IUPAC Name |
2-[2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-2-21-14-8-11(9-19-12-5-3-4-6-12)7-13(17)16(14)22-10-15(18)20/h7-8,12,19H,2-6,9-10H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLAURTTSJLOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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